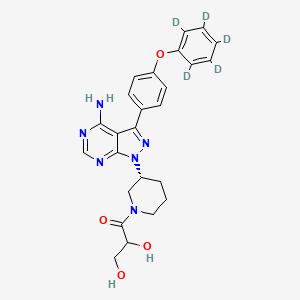

Dihydrodiol-Ibrutinib-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H26N6O4 |

|---|---|

Molecular Weight |

479.5 g/mol |

IUPAC Name |

1-[(3R)-3-[4-amino-3-[4-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2,3-dihydroxypropan-1-one |

InChI |

InChI=1S/C25H26N6O4/c26-23-21-22(16-8-10-19(11-9-16)35-18-6-2-1-3-7-18)29-31(24(21)28-15-27-23)17-5-4-12-30(13-17)25(34)20(33)14-32/h1-3,6-11,15,17,20,32-33H,4-5,12-14H2,(H2,26,27,28)/t17-,20?/m1/s1/i1D,2D,3D,6D,7D |

InChI Key |

NWKPMPRXJGMTKQ-ROSSWGEHSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=C(C=C2)C3=NN(C4=NC=NC(=C34)N)[C@@H]5CCCN(C5)C(=O)C(CO)O)[2H])[2H] |

Canonical SMILES |

C1CC(CN(C1)C(=O)C(CO)O)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Dihydrodiol-Ibrutinib in Ibrutinib Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the pivotal role of the dihydrodiol metabolite in the metabolic cascade of Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor. A comprehensive understanding of Ibrutinib's metabolism is critical for optimizing its therapeutic efficacy and safety profile in the treatment of B-cell malignancies. This document provides a detailed overview of the metabolic pathways, quantitative data, and experimental protocols relevant to the formation and analysis of Dihydrodiol-Ibrutinib.

Introduction to Ibrutinib Metabolism

Ibrutinib undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 and CYP3A5 playing the most significant roles.[1][2][3] This extensive metabolism results in a low oral bioavailability of approximately 3%.[1] Several metabolic pathways have been identified, leading to the formation of various metabolites. The most prominent of these is the formation of the dihydrodiol metabolite, also known as PCI-45227 or M37.[1][4]

The Dihydrodiol Pathway: Formation and Activity of Dihydrodiol-Ibrutinib

The formation of Dihydrodiol-Ibrutinib is a two-step process initiated by the epoxidation of the ethylene group on the acryloyl moiety of Ibrutinib, catalyzed by CYP3A enzymes.[4] This is followed by hydrolysis of the epoxide intermediate, yielding the stable dihydrodiol metabolite.[4]

This metabolite is pharmacologically active, exhibiting inhibitory activity against BTK. However, its potency is significantly lower than that of the parent drug.[5][6]

The Role of Dihydrodiol-Ibrutinib-d5

This compound is a deuterated analog of the Dihydrodiol-Ibrutinib metabolite. The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

In such assays, a known amount of this compound is added to biological samples (e.g., plasma, microsomes) prior to analysis. Because it is chemically identical to the endogenous Dihydrodiol-Ibrutinib, it behaves similarly during sample preparation and chromatographic separation. However, due to its higher mass, it can be distinguished from the non-labeled metabolite by the mass spectrometer. This allows for precise and accurate quantification of Dihydrodiol-Ibrutinib by correcting for any analyte loss during the analytical process.

Other Metabolic Pathways of Ibrutinib

Besides the formation of the dihydrodiol metabolite, other significant metabolic pathways for Ibrutinib include:

-

Hydroxylation: Hydroxylation of the phenyl group to form a monooxygenated metabolite (M35).[1][2]

-

Piperidine Ring Opening: Opening of the piperidine ring followed by reduction to an alcohol metabolite (M34) and subsequent oxidation to a carboxylic acid metabolite (M25).[1]

-

Glutathione (GSH) Conjugation: An alternative, extrahepatic metabolic pathway involves the conjugation of Ibrutinib with glutathione.[3][8] This pathway may become more significant when CYP3A-mediated metabolism is impaired.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to Ibrutinib and its dihydrodiol metabolite.

Table 1: Pharmacokinetic Parameters of Ibrutinib and Dihydrodiol-Ibrutinib

| Parameter | Ibrutinib | Dihydrodiol-Ibrutinib (PCI-45227) | Reference(s) |

| BTK Inhibitory Activity | IC50: 0.39 nM | ~15-fold lower than Ibrutinib | [6][9] |

| Mean Elimination Half-life | 4-6 hours | 6-11 hours | [10][11] |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | - | [5] |

| Plasma Protein Binding | 97.3% | - | [2] |

| Mean Metabolite:Parent Drug Ratio (Steady State) | - | 1 to 2.8 | [12] |

Table 2: In Vitro Metabolism of Ibrutinib

| System | Ibrutinib Concentration | Incubation Time | Key Findings | Reference(s) |

| Human Liver Microsomes | 5 µM | 20 minutes | Formation of M37, M34, and M25 was observed and correlated with CYP3A activity. | [1][13] |

| Primary Human Hepatocytes | 5 µM | - | Formation of CYP3A-specific metabolites was positively associated with hepatic CYP3A activity. | [1][13] |

| Rat Liver Microsomes | - | 24 hours | Identified two phase-I metabolites. | [14] |

Experimental Protocols

In Vitro Ibrutinib Metabolism in Human Liver Microsomes

This protocol is a representative example for studying the in vitro metabolism of Ibrutinib.

Objective: To determine the formation of Ibrutinib metabolites in human liver microsomes.

Materials:

-

Ibrutinib

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (e.g., this compound)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of Ibrutinib in a suitable organic solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate human liver microsomes (e.g., 0.05 mg/mL final protein concentration) in potassium phosphate buffer at 37°C for 5 minutes.

-

Add Ibrutinib to the incubation mixture to a final concentration of 5 µM.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes). Linearity of metabolite formation with time and protein concentration should be established in preliminary experiments.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard (this compound).

-

Vortex the mixture and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

Analyze the formation of Dihydrodiol-Ibrutinib and other metabolites by comparing their peak areas to that of the internal standard.

LC-MS/MS Analysis of Ibrutinib and its Metabolites

Objective: To quantify Ibrutinib and Dihydrodiol-Ibrutinib in biological matrices.

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm).[15]

-

Mobile Phase: A gradient of 10 mM ammonium acetate with 0.1% formic acid in water and acetonitrile.[7]

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

Visualizations

Ibrutinib Metabolic Pathways

Caption: Major metabolic pathways of Ibrutinib.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for in vitro Ibrutinib metabolism.

Role of this compound in Quantification

Caption: Use of an internal standard for quantification.

References

- 1. Formation of CYP3A‐specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β‐hydroxycholesterol/cholesterol ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Extrahepatic metabolism of ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacogenetic Biomarkers of Ibrutinib Response and Toxicity in Chronic Lymphocytic Leukemia: Insights from an Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous Determination of Ibrutinib, Dihydroxydiol Ibrutinib, and Zanubrutinib in Human Plasma by Liquid Chromatography-Mass Spectrometry/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of CYP3A perpetrators on ibrutinib exposure in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Ibrutinib pharmacokinetics in B-lymphoproliferative disorders discloses exposure-related incidence of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Formation of CYP3A-specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β-hydroxycholesterol/cholesterol ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijpsonline.com [ijpsonline.com]

- 15. researchgate.net [researchgate.net]

Biological activity of Ibrutinib and its dihydrodiol metabolite

An In-depth Technical Guide to the Biological Activity of Ibrutinib and Its Dihydrodiol Metabolite

Introduction

Ibrutinib (PCI-32765) is a first-in-class, orally administered, covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical downstream mediator of the B-cell receptor (BCR) signaling pathway.[1][2] Approved for the treatment of various B-cell malignancies, Ibrutinib has transformed the therapeutic landscape for diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[3][4] Following oral administration, Ibrutinib is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4), into several metabolites.[1][3][5] The principal active metabolite is a dihydrodiol derivative, known as PCI-45227.[1][3][6] This metabolite, while biologically active, exhibits a distinct pharmacological profile compared to its parent compound. This guide provides a detailed examination of the biological activities of both Ibrutinib and its dihydrodiol metabolite, PCI-45227, focusing on their mechanisms, quantitative inhibitory profiles, and the experimental methodologies used for their characterization.

Mechanism of Action

Ibrutinib: Covalent BTK Inhibition

Ibrutinib's primary mechanism of action is the potent and irreversible inhibition of BTK.[7] It forms a specific covalent bond with a cysteine residue (Cys-481) located at the active site of the BTK enzyme.[2][7] This irreversible binding permanently inactivates the kinase, thereby blocking the transduction of signals downstream of the B-cell receptor and cytokine receptors.[7] The inhibition of BTK disrupts crucial pathways that mediate B-cell proliferation, trafficking, chemotaxis, and adhesion, ultimately leading to apoptosis and reduced tumor burden.[1][8]

Dihydrodiol Metabolite (PCI-45227): Reversible, Less Potent Inhibition

The dihydrodiol metabolite, PCI-45227, is also an inhibitor of BTK. However, in contrast to Ibrutinib, its interaction with the kinase is reversible and its inhibitory activity is significantly lower.[9] Studies have consistently shown that PCI-45227 is approximately 15 times less potent than Ibrutinib in inhibiting BTK.[1][3][5][6][9][10][11] Despite its reduced potency, the plasma concentrations of PCI-45227 can be equal to or greater than those of the parent drug, suggesting it may still contribute to the overall biological effect of the treatment.[10][12]

Quantitative Inhibitory Profiles

The following tables summarize the quantitative data on the inhibitory activity of Ibrutinib and its dihydrodiol metabolite against various kinases.

Table 1: Inhibitory Activity (IC50) of Ibrutinib Against Various Kinases

| Kinase Target | IC50 (nM) | Reference(s) |

| BTK | 0.5 | [1] |

| BLK | 0.5 | [1] |

| BMX | 0.8 | [1] |

| CSK | 2.3 | [1] |

| FGR | 2.3 | [1] |

| BRK | 3.3 | [1] |

| HCK | 3.7 | [1] |

| EGFR | 5.6 | [1] |

| HER2 (ERBB2) | 9.4 | [13] |

| HER4 (ERBB4) | 0.6 | [14] |

| ITK | 12 | [14] |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: Comparison of Inhibitory Activity of Ibrutinib and its Dihydrodiol Metabolite (PCI-45227)

| Compound | Target Kinase | Relative Potency | Reference(s) |

| Ibrutinib | BTK | 1x (Baseline) | [1][3] |

| PCI-45227 | BTK | ~15-fold lower than Ibrutinib | [1][3][6][9][10] |

Signaling and Metabolic Pathways

Visualizations of key pathways are provided below using the DOT language.

Caption: Ibrutinib's mechanism in the BCR signaling pathway.

Caption: Metabolic conversion of Ibrutinib to PCI-45227.

Experimental Protocols

Kinase Inhibition Assay (Biochemical)

This protocol is a generalized procedure for determining the IC50 value of a compound against a specific kinase using a fluorescence-based assay format.

Objective: To quantify the concentration-dependent inhibition of BTK by Ibrutinib or its metabolites.

Materials:

-

Recombinant human BTK enzyme

-

Fluorescently labeled peptide substrate (e.g., Z'-Lyte™ Tyr Peptide)

-

ATP

-

Kinase buffer (e.g., HEPES, MgCl2, EGTA, DTT)

-

Test compounds (Ibrutinib, PCI-45227) serially diluted in DMSO

-

Development reagent

-

Stop solution

-

384-well microplate (black, low-volume)

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution series of Ibrutinib and PCI-45227 in 100% DMSO, typically starting from a 1 mM stock.

-

Reaction Setup: In a 384-well plate, add the components in the following order:

-

2.5 µL of 4x test compound dilution in kinase buffer (final DMSO concentration <2%).

-

5.0 µL of 2x enzyme/substrate mixture (prepared in kinase buffer).

-

-

Kinase Reaction Initiation: Add 2.5 µL of 4x ATP solution to all wells to start the reaction. The final volume is 10 µL.

-

Incubation: Shake the plate gently to mix and incubate at room temperature for 60 minutes.

-

Reaction Termination: Add 5 µL of the development reagent to each well. Incubate for another 60 minutes at room temperature, protected from light.

-

Signal Reading: Add 5 µL of Stop solution to each well. Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[15][16]

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To assess the cytotoxic effects of Ibrutinib and PCI-45227 on B-cell malignancy cell lines.

Materials:

-

Lymphoma cell line (e.g., Jeko-1, MeWo)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds (Ibrutinib, PCI-45227)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well clear flat-bottom plate

-

Multi-channel pipette

-

Plate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include vehicle-only (e.g., 0.1% DMSO) controls. Incubate for 48-72 hours.[17][18]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (media-only wells). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percent viability versus compound concentration to determine the GI50/IC50 value.[4][18]

Western Blotting for BTK Pathway Analysis

This protocol is used to detect the levels of total and phosphorylated proteins in the BTK signaling pathway.

Objective: To determine the effect of Ibrutinib on the phosphorylation of BTK and downstream targets like PLCγ2.

Materials:

-

Cell line (e.g., Jeko-1)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-BTK (Tyr223), anti-BTK, anti-p-PLCγ2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Treatment and Lysis: Treat cells with Ibrutinib or vehicle for a specified time (e.g., 24 hours).[19] Harvest and lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample and separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[20]

-

Washing: Wash the membrane three times for 10 minutes each with wash buffer (TBST).

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine changes in protein phosphorylation or expression levels.[19]

References

- 1. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Formation of CYP3A‐specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β‐hydroxycholesterol/cholesterol ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ibrutinib targets mutant-EGFR kinase with a distinct binding conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Ibrutinib pharmacokinetics in B-lymphoproliferative disorders discloses exposure-related incidence of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Limited Sampling Strategy for Determination of Ibrutinib Plasma Exposure: Joint Analyses with Metabolite Data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ibrutinib Inhibits ERBB Receptor Tyrosine Kinases and HER2-Amplified Breast Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 15. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Extrahepatic metabolism of ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ibrutinib Modulates Proliferation, Migration, Mitochondrial Homeostasis, and Apoptosis in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

The Pharmacological Profile of Deuterated Ibrutinib Metabolites: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pharmacological profile of deuterated ibrutinib metabolites. While direct comparative studies on the pharmacological activities of deuterated versus non-deuterated ibrutinib metabolites are not extensively available in published literature, this paper synthesizes the known metabolic pathways of ibrutinib, the established principles of deuteration in drug development, and a projection of the likely pharmacological characteristics of these deuterated compounds.

Introduction to Ibrutinib and the Rationale for Deuteration

Ibrutinib is a first-in-class, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK) that has revolutionized the treatment of various B-cell malignancies.[1] Despite its clinical success, ibrutinib's pharmacokinetic profile is characterized by extensive first-pass metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4/5.[1] This leads to low oral bioavailability and significant inter-individual variability in drug exposure.

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a strategy to improve the pharmacokinetic and metabolic profiles of drugs.[2] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes at the site of deuteration, a phenomenon known as the kinetic isotope effect. This can lead to reduced clearance, increased plasma exposure, and potentially a more favorable side-effect profile by altering metabolic pathways.[2]

Ibrutinib Metabolism

Ibrutinib undergoes extensive oxidative metabolism, primarily by CYP3A4/5, resulting in several metabolites.[1] The major metabolites identified are:

-

M37 (Dihydrodiol metabolite): This is the primary active metabolite, formed via epoxidation of the acryloyl moiety followed by hydrolysis.[1] However, its inhibitory activity against BTK is approximately 15 times lower than that of the parent drug, ibrutinib.[1]

-

M34: Formed by the opening of the piperidine ring followed by reduction to an alcohol.[1]

-

M25: Also formed from the opening of the piperidine ring, followed by oxidation to a carboxylic acid.[1]

Projected Pharmacological Profile of Deuterated Ibrutinib Metabolites

Based on the principles of the kinetic isotope effect, deuteration of ibrutinib at metabolically active sites is expected to alter the formation and subsequent pharmacology of its metabolites.

3.1. Impact on Metabolite Formation:

Deuteration at the sites of CYP3A4/5-mediated metabolism is likely to slow down the formation of the primary metabolites. This could lead to:

-

Increased exposure to the parent drug (deuterated ibrutinib): A slower rate of metabolism would increase the area under the curve (AUC) and maximum concentration (Cmax) of the deuterated parent drug compared to ibrutinib at an equivalent dose.

-

Reduced formation of metabolites: The overall production of metabolites M37, M34, and M25 would likely be decreased.

3.2. Pharmacological Activity of Deuterated Metabolites:

While no direct data is available, it is hypothesized that the intrinsic pharmacological activity of the deuterated metabolites would be similar to their non-deuterated counterparts. The key difference would lie in their pharmacokinetic properties.

| Compound | Target | Potency (Hypothesized) | Key Pharmacokinetic Characteristics (Hypothesized) |

| Deuterated Ibrutinib | BTK | Similar to Ibrutinib | Increased half-life, increased AUC, decreased clearance compared to Ibrutinib. |

| Deuterated M37 | BTK | Similar to M37 (~15-fold less potent than Ibrutinib) | Slower formation rate, potentially longer half-life compared to M37. |

| Deuterated M34 | Inactive | Inactive | Slower formation rate. |

| Deuterated M25 | Inactive | Inactive | Slower formation rate. |

Experimental Protocols

The following outlines a detailed methodology for a key experiment to determine the in vitro metabolic profile of deuterated ibrutinib.

4.1. In Vitro Metabolism of Deuterated Ibrutinib in Human Liver Microsomes

Objective: To compare the metabolic rate and metabolite profile of deuterated ibrutinib with non-deuterated ibrutinib.

Materials:

-

Deuterated Ibrutinib ([D₅]-Ibrutinib is commercially available as a reference standard)

-

Ibrutinib (non-deuterated)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) for quenching

-

Internal standard (e.g., a structurally similar compound not metabolized by CYP3A4)

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: Prepare incubation mixtures in potassium phosphate buffer (100 mM, pH 7.4) containing human liver microsomes (final concentration 0.5 mg/mL).

-

Substrate Addition: Add deuterated ibrutinib or non-deuterated ibrutinib to the incubation mixtures to achieve a final concentration of 1 µM.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction in each aliquot is terminated by adding ice-cold acetonitrile containing the internal standard.

-

Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is then transferred for LC-MS/MS analysis.

-

LC-MS/MS Analysis: The samples are analyzed using a validated LC-MS/MS method to quantify the disappearance of the parent drug (deuterated and non-deuterated ibrutinib) and the formation of their respective metabolites.

Visualizations

5.1. Signaling Pathway

Caption: Ibrutinib's mechanism of action via covalent inhibition of BTK in the B-cell receptor signaling pathway.

5.2. Experimental Workflow

Caption: Workflow for the in vitro metabolism study of deuterated and non-deuterated ibrutinib.

Conclusion

While direct experimental data on the pharmacological profile of deuterated ibrutinib metabolites is limited, a strong scientific rationale suggests that deuteration of ibrutinib would lead to a slower rate of metabolism. This would, in turn, increase the systemic exposure of the parent drug and decrease the formation of its metabolites. The intrinsic activity of the deuterated metabolites is expected to be similar to their non-deuterated counterparts. Further in vitro and in vivo studies, following the protocols outlined in this guide, are necessary to definitively characterize the pharmacological profile of deuterated ibrutinib and its metabolites and to fully assess their therapeutic potential.

References

In Vivo Formation of Dihydrodiol-Ibrutinib from Ibrutinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has revolutionized the treatment of various B-cell malignancies. Its clinical efficacy is influenced by its pharmacokinetic profile, which is largely dictated by extensive metabolism following oral administration. A primary metabolic pathway involves the formation of the active metabolite, Dihydrodiol-Ibrutinib (PCI-45227 or M37). This technical guide provides an in-depth overview of the in vivo formation of Dihydrodiol-Ibrutinib, detailing the enzymatic processes, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the metabolic and signaling pathways involved.

Introduction

Ibrutinib is an oral covalent inhibitor of Bruton's tyrosine kinase, a crucial enzyme in the B-cell receptor signaling pathway.[1] By irreversibly binding to BTK, ibrutinib effectively disrupts B-cell survival and proliferation.[1] The pharmacokinetics of ibrutinib are characterized by rapid absorption and extensive first-pass metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system.[2][3] This metabolic conversion leads to the formation of several metabolites, with Dihydrodiol-Ibrutinib being one of the most significant in terms of plasma concentration and pharmacological activity.[3][4] Understanding the dynamics of Dihydrodiol-Ibrutinib formation is critical for optimizing dosing strategies, predicting drug-drug interactions, and elucidating the overall therapeutic and toxicological profile of ibrutinib.

The Metabolic Pathway: From Ibrutinib to Dihydrodiol-Ibrutinib

The biotransformation of ibrutinib to Dihydrodiol-Ibrutinib is a two-step process initiated by CYP-mediated epoxidation, followed by hydrolysis.

-

Step 1: Epoxidation: The primary enzyme responsible for the initial metabolism of ibrutinib is CYP3A4, with minor contributions from CYP3A5 and CYP2D6.[2][5] CYP3A4 catalyzes the epoxidation of the ethylene group on the acryloyl moiety of ibrutinib.[6] This reaction introduces a reactive epoxide intermediate.

-

Step 2: Hydrolysis: The epoxide intermediate is then rapidly hydrolyzed by microsomal epoxide hydrolase (mEH) to form the more stable Dihydrodiol-Ibrutinib.[6]

This metabolic pathway is a major route of ibrutinib clearance.[7]

Enzymatic Machinery Involved:

-

Cytochrome P450 3A4 (CYP3A4): The principal enzyme involved in ibrutinib metabolism, located predominantly in the liver and small intestine.[2] Its high activity contributes to the significant first-pass effect observed with ibrutinib.

-

Cytochrome P450 3A5 (CYP3A5): A polymorphically expressed enzyme that plays a minor role in ibrutinib metabolism.[2]

-

Cytochrome P450 2D6 (CYP2D6): Contributes to a lesser extent to the overall metabolism of ibrutinib.[5]

-

Microsomal Epoxide Hydrolase (mEH): The enzyme responsible for converting the reactive epoxide intermediate into the dihydrodiol metabolite.[6]

Quantitative Data on Dihydrodiol-Ibrutinib Formation

The formation of Dihydrodiol-Ibrutinib is a significant event in the disposition of ibrutinib. The following tables summarize key quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of Ibrutinib and Dihydrodiol-Ibrutinib

| Parameter | Ibrutinib | Dihydrodiol-Ibrutinib | Reference(s) |

| Mean Elimination Half-Life (t½) | 4 - 6 hours | 6 - 11 hours | [1][8] |

| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | - | [3] |

| Plasma Protein Binding | 97.3% | - | [1] |

| Active Moiety | Parent Drug | Yes (approx. 15 times less potent than Ibrutinib) | [3][4] |

| Mean Metabolite:Parent Drug Ratio at Steady State | - | 1 to 2.8 | [9] |

Table 2: Impact of CYP3A4 Modulators on Ibrutinib and Dihydrodiol-Ibrutinib Exposure

| Co-administered Drug | Effect on Ibrutinib Exposure (AUC) | Effect on Dihydrodiol-Ibrutinib Exposure | Mechanism | Reference(s) |

| Ketoconazole (Strong CYP3A4 Inhibitor) | 24-fold increase | Decreased | Inhibition of CYP3A4-mediated metabolism | [10][11] |

| Rifampin (Strong CYP3A4 Inducer) | 10-fold decrease | - | Induction of CYP3A4 expression | [10] |

| Grapefruit Juice (Moderate CYP3A4 Inhibitor) | 2.2-fold increase | - | Inhibition of intestinal CYP3A4 | [10] |

Experimental Protocols for Studying Dihydrodiol-Ibrutinib Formation

The in vitro and in vivo formation of Dihydrodiol-Ibrutinib can be investigated using a variety of experimental models and analytical techniques.

In Vitro Metabolism Studies

Objective: To characterize the enzymatic kinetics and metabolic pathways of ibrutinib in a controlled environment.

Key Methodologies:

-

Human Liver Microsomes (HLM) Incubation:

-

Preparation: Obtain pooled or single-donor HLMs.

-

Incubation Mixture: Prepare a reaction mixture containing HLMs (e.g., 0.05 mg/mL protein), ibrutinib (e.g., 5 µM), and an NADPH-regenerating system in a phosphate buffer (pH 7.4).[2]

-

Incubation Conditions: Incubate at 37°C for a specified time course (e.g., 0, 5, 10, 20, 30 minutes).[2]

-

Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Processing: Centrifuge the samples to precipitate proteins and collect the supernatant for analysis.

-

-

Hepatocyte Incubation:

-

Cell Culture: Culture primary human hepatocytes.

-

Incubation: Treat the hepatocytes with ibrutinib at various concentrations and time points.[12]

-

Sample Collection: Collect both the cell culture medium and cell lysates for analysis.

-

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of ibrutinib and Dihydrodiol-Ibrutinib in living organisms.

Key Methodologies:

-

Animal Models:

-

Species Selection: Utilize appropriate animal models such as rats or dogs.[12]

-

Drug Administration: Administer ibrutinib orally or intravenously.

-

Blood Sampling: Collect blood samples at predetermined time points post-dosing.

-

Plasma Preparation: Separate plasma from whole blood by centrifugation.

-

-

Human Clinical Studies:

-

Study Population: Recruit healthy volunteers or patients with relevant indications.[13]

-

Dosing Regimen: Administer a single or multiple doses of ibrutinib.

-

Pharmacokinetic Sampling: Collect serial blood samples over a defined period (e.g., 0 to 24 hours).[13]

-

Plasma Analysis: Process blood samples to obtain plasma for bioanalysis.

-

Bioanalytical Methods

Objective: To accurately quantify ibrutinib and Dihydrodiol-Ibrutinib in biological matrices.

Key Technique:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Sample Preparation: Perform protein precipitation or solid-phase extraction of plasma samples.

-

Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).[14][15]

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection of the parent drug and its metabolite.[15]

-

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key pathways discussed in this guide.

Caption: Metabolic pathway of Ibrutinib to Dihydrodiol-Ibrutinib.

Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway and the inhibitory action of Ibrutinib.

Caption: General experimental workflow for studying Ibrutinib metabolism.

Conclusion

The in vivo formation of Dihydrodiol-Ibrutinib is a pivotal aspect of ibrutinib's pharmacology. Primarily driven by CYP3A4 and mEH, this metabolic pathway significantly influences the drug's pharmacokinetic profile and overall therapeutic effect. A thorough understanding of this process, facilitated by the experimental and analytical methodologies outlined in this guide, is essential for the continued development and clinical optimization of ibrutinib and next-generation BTK inhibitors. The provided data and visualizations serve as a valuable resource for researchers and professionals in the field of drug development and oncology.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Formation of CYP3A‐specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β‐hydroxycholesterol/cholesterol ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. Extrahepatic metabolism of ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ibrutinib pharmacokinetics in B-lymphoproliferative disorders discloses exposure-related incidence of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of CYP3A perpetrators on ibrutinib exposure in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intentional Modulation of Ibrutinib Pharmacokinetics through CYP3A Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro metabolism of ibrutinib in rat, dog and human hepatocytes using liquid chromatography combined with diode-array detection and Q-Exactive Orbitrap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Population Pharmacokinetics of Ibrutinib and Its Dihydrodiol Metabolite in Patients with Lymphoid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Exploring the analytical method development for ibrutinib: A review - Curr Trends Pharm Pharm Chem [ctppc.org]

- 15. A High-Throughput Clinical Laboratory Methodology for the Therapeutic Monitoring of Ibrutinib and Dihydrodiol Ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of Dihydrodiol-Ibrutinib-d5 Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the Dihydrodiol-Ibrutinib-d5 analytical standard. This deuterated metabolite is crucial for the accurate quantification of Dihydrodiol-Ibrutinib, a primary active metabolite of the groundbreaking Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, in biological matrices. Understanding these properties is fundamental for method development, validation, and the interpretation of pharmacokinetic and metabolic studies.

Chemical Identity and Structure

This compound is the stable isotope-labeled analog of Dihydrodiol-Ibrutinib (also known as PCI-45227 or M37). The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based bioanalytical assays.

| Property | Value |

| Chemical Name | 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl-d5)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2,3-dihydroxy-1-propanone |

| Synonyms | Dihydrodiol Ibrutinib-d5, Ibrutinib Impurity 3-d5, PCI-45227-d5 |

| Molecular Formula | C₂₅H₂₁D₅N₆O₄ |

| Molecular Weight | 479.55 g/mol [1] |

| CAS Number | 2068022-09-1[1] |

| Appearance | Off-White to White Solid[2] |

Physicochemical Data

The following table summarizes the key physicochemical properties of Dihydrodiol-Ibrutinib. Specific experimental data for the deuterated analog is limited; therefore, data for the non-labeled compound is provided as a close approximation. The inclusion of five deuterium atoms is not expected to significantly alter these macroscopic properties.

| Parameter | Value (for non-deuterated Dihydrodiol-Ibrutinib) | Comments |

| Molecular Formula | C₂₅H₂₆N₆O₄[2][3][4] | |

| Molecular Weight | 474.51 g/mol [2][5] | |

| Solubility | Soluble in Methanol and DMSO.[3][5][6] In DMSO, solubility is reported as 100 mg/mL (210.74 mM), though ultrasonic assistance may be needed.[5] | Aqueous solubility data is not readily available. |

| Storage Conditions | Store at -20°C for long-term stability.[3][5] | Stable for at least 4 years under these conditions.[3] |

Metabolic Pathway of Ibrutinib

Ibrutinib undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4 and to a lesser extent CYP3A5.[7] One of the major metabolic pathways involves the epoxidation of the acryloyl moiety, followed by hydrolysis to form the dihydrodiol metabolite, PCI-45227. This metabolite is pharmacologically active, although its inhibitory activity against BTK is approximately 15 times lower than that of the parent drug, Ibrutinib.[5]

Metabolic conversion of Ibrutinib to its dihydrodiol metabolite.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of pharmaceutical standards. Below are generalized methodologies for key experiments.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound is determined using the shake-flask method, a gold-standard technique.

Workflow for equilibrium solubility determination.

Methodology:

-

Preparation of Buffers: Prepare aqueous buffer solutions at various physiological pH values (e.g., pH 1.2, 4.5, and 6.8).[8]

-

Sample Addition: Add an excess amount of this compound to each buffer solution in separate vials. The presence of undissolved solid is crucial.

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (typically at 37 ± 1 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, the suspension is filtered through a suitable syringe filter (e.g., 0.45 µm) or centrifuged to separate the solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

pH Measurement: The pH of the saturated solution is measured and recorded.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of ionizable compounds.

Methodology:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., a co-solvent system for poorly water-soluble compounds).[9]

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments.[9]

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. For robust data, the titration should be performed in triplicate.[9]

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its partitioning between an aqueous and an immiscible organic phase.

Methodology:

-

Phase Preparation: n-Octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are pre-saturated with each other.[10]

-

Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel and shaken vigorously to allow for partitioning of the compound.

-

Equilibration: The mixture is allowed to stand until the two phases have completely separated.

-

Sample Analysis: The concentration of the analyte in each phase is determined using a suitable analytical technique, such as HPLC or LC-MS/MS.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Analytical Methodologies

The quantification of this compound, typically as an internal standard for the non-labeled analyte, is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is essential for accurate measurements in complex biological matrices like plasma.

A typical workflow for the bioanalysis of Dihydrodiol-Ibrutinib.

A common sample preparation technique involves protein precipitation with a solvent like acetonitrile, followed by centrifugation. The resulting supernatant is then injected into the LC-MS/MS system. Chromatographic separation is often achieved using a C18 reversed-phase column. Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides the necessary specificity and sensitivity for quantification.

References

- 1. agilent.com [agilent.com]

- 2. esschemco.com [esschemco.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Pci-45227 | C25H26N6O4 | CID 91971609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 8. who.int [who.int]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Dihydrodiol-Ibrutinib-d5 in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive LC-MS/MS method for the quantitative analysis of Dihydrodiol-Ibrutinib, the primary active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib, in human plasma. The method utilizes a stable isotope-labeled internal standard, Dihydrodiol-Ibrutinib-d5, to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, allowing for a high-throughput workflow suitable for pharmacokinetic studies and therapeutic drug monitoring research. The method demonstrates excellent linearity, precision, accuracy, and recovery, meeting the criteria for bioanalytical method validation.

Introduction

Ibrutinib is an oral medication approved for the treatment of various B-cell malignancies.[1][2] It is extensively metabolized in the body, primarily by cytochrome P450 (CYP) 3A4/5, to form several metabolites.[1] The main active metabolite, Dihydrodiol-Ibrutinib (PCI-45227), is formed via epoxidation and subsequent hydrolysis.[1][3] Given its pharmacological activity, the accurate quantification of Dihydrodiol-Ibrutinib is crucial for understanding the overall exposure and pharmacodynamics of Ibrutinib.[4][5]

This application note presents a validated LC-MS/MS method for the reliable quantification of Dihydrodiol-Ibrutinib in human plasma, utilizing this compound as an internal standard to correct for matrix effects and variability in sample processing.

Experimental

Materials and Reagents

-

Dihydrodiol-Ibrutinib and this compound reference standards

-

Human plasma (K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Water (LC-MS grade)

Sample Preparation

A simple and rapid protein precipitation method was employed for the extraction of Dihydrodiol-Ibrutinib and the internal standard from human plasma.

Protocol:

-

Thaw plasma samples at room temperature.

-

To 50 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Vortex briefly to mix.

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate or autosampler vial.

-

Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was achieved using a C18 analytical column with a gradient elution profile.

| Parameter | Condition |

| LC System | A suitable UHPLC system |

| Column | ACQUITY UPLC HSS T3 column (2.1×50 mm, 1.8 μm) or equivalent[2] |

| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid[2] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.5 mL/min[2] |

| Gradient | Optimized for separation of the analyte from matrix components (a typical gradient is provided below) |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Typical Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 2.5 | 90 |

| 3.0 | 90 |

| 3.1 | 10 |

| 5.0 | 10 |

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode was used for detection and quantification. The analytes were monitored using Multiple Reaction Monitoring (MRM).

| Parameter | Condition |

| Mass Spectrometer | A suitable triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Ion Source Temperature | 500 °C |

| Capillary Voltage | 3.5 kV |

| Collision Gas | Argon |

Table 1: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Dihydrodiol-Ibrutinib | 475.2 | 304.2 | Optimized |

| This compound | 480.2 | 309.2 | Optimized |

Note: Collision energy should be optimized for the specific instrument used. The provided m/z values are based on published literature.[2][6]

Results and Discussion

Method Validation

The bioanalytical method was validated according to regulatory guidelines, assessing linearity, precision, accuracy, recovery, and matrix effect.[7]

Table 2: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Dihydrodiol-Ibrutinib | 0.5 - 500 | > 0.99 |

Table 3: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |

| Low | 1.5 | < 15 | < 15 | 85 - 115 |

| Medium | 75 | < 15 | < 15 | 85 - 115 |

| High | 400 | < 15 | < 15 | 85 - 115 |

Table 4: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 1.5 | > 85 | 85 - 115 |

| High | 400 | > 85 | 85 - 115 |

The results demonstrate that the method is linear over the specified concentration range, with excellent precision and accuracy. The high recovery and minimal matrix effect indicate the efficiency and robustness of the sample preparation method.

Visualizations

Caption: Metabolic pathway of Ibrutinib to Dihydrodiol-Ibrutinib.

Caption: Experimental workflow for Dihydrodiol-Ibrutinib quantification.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of Dihydrodiol-Ibrutinib in human plasma. The use of a stable isotope-labeled internal standard and a simple protein precipitation protocol makes this method well-suited for pharmacokinetic and therapeutic drug monitoring research in drug development.

References

- 1. Formation of CYP3A‐specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β‐hydroxycholesterol/cholesterol ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. Population Pharmacokinetics of Ibrutinib and Its Dihydrodiol Metabolite in Patients with Lymphoid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous Determination of Ibrutinib, Dihydroxydiol Ibrutinib, and Zanubrutinib in Human Plasma by Liquid Chromatography-Mass Spectrometry/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

Application Notes and Protocols: Dihydrodiol-Ibrutinib-d5 as an Internal Standard in Bioanalysis

Introduction

Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell malignancies.[1][2][3] Accurate quantification of ibrutinib and its primary active metabolite, dihydrodiol-ibrutinib, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][2][4] The use of a stable isotope-labeled internal standard is paramount for achieving the required accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This application note details the use of Dihydrodiol-Ibrutinib-d5 as a suitable internal standard for the simultaneous quantification of ibrutinib and dihydrodiol-ibrutinib in plasma.

Ibrutinib is primarily metabolized by cytochrome P450 (CYP) 3A4/5 to form several oxidative metabolites, with dihydrodiol-ibrutinib (PCI-45227 or M37) being a major active metabolite.[3][5][6] Given that both parent drug and active metabolite contribute to the overall therapeutic effect, their combined quantification is often necessary. A stable isotope-labeled version of the metabolite, this compound, serves as an ideal internal standard as it closely mimics the analytical behavior of the endogenous analyte, co-eluting chromatographically and exhibiting similar ionization efficiency, thus compensating for matrix effects and variations in sample processing.[7]

Metabolic Pathway of Ibrutinib

Ibrutinib undergoes extensive metabolism, primarily mediated by CYP3A4/5 enzymes in the liver.[3][5][6] One of the main metabolic routes involves the epoxidation of the ethylene group followed by hydrolysis to form the dihydrodiol metabolite (PCI-45227).[5] This metabolite retains inhibitory activity against BTK, although to a lesser extent than the parent compound.[5] Another significant metabolic pathway is the hydroxylation of the phenyl group.[5] Additionally, ibrutinib can undergo glutathione (GSH) conjugation, which represents an extrahepatic clearance pathway.[3][8][9]

Experimental Protocols

This section outlines a typical protocol for the quantification of ibrutinib and dihydrodiol-ibrutinib in human plasma using this compound as an internal standard. The method is based on protein precipitation followed by LC-MS/MS analysis.

1. Materials and Reagents

-

Analytes: Ibrutinib, Dihydrodiol-Ibrutinib

-

Internal Standard: this compound (assuming availability from a commercial vendor or custom synthesis)

-

Solvents: Acetonitrile (ACN) and Methanol (MeOH) of LC-MS grade, Formic acid

-

Reagents: Ammonium formate

-

Biological Matrix: Blank human plasma

2. Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of ibrutinib, dihydrodiol-ibrutinib, and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the analytes in a mixture of ACN and water (1:1, v/v) to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution in ACN to a final concentration (e.g., 50 ng/mL).

3. Sample Preparation

-

Aliquot 50 µL of plasma samples (calibration standards, QCs, and unknown samples) into a 96-well plate.

-

Add 150 µL of the internal standard working solution in acetonitrile to each well.

-

Vortex the plate for 2 minutes to precipitate proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: ACQUITY UPLC HSS T3 column (2.1×50 mm, 1.8 μm) or equivalent.[10][11][12]

-

Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.[10][11][12]

-

Flow Rate: 0.5 mL/min.[10]

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Bioanalytical Workflow

The overall workflow for the bioanalysis of ibrutinib and its dihydrodiol metabolite using this compound as an internal standard is a streamlined process designed for high-throughput analysis.

References

- 1. payeshdarou.ir [payeshdarou.ir]

- 2. pubs.bcnf.ir [pubs.bcnf.ir]

- 3. Extrahepatic metabolism of ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioanalytical Method Validation and Bioequivalence Study of Ibrutinib in Human Plasma Using LC-MS/MS: An Advanced Approach | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Formation of CYP3A‐specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β‐hydroxycholesterol/cholesterol ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Extrahepatic metabolism of ibrutinib [ouci.dntb.gov.ua]

- 10. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Protocol for the Quantitative Analysis of Dihydrodiol-Ibrutinib in Human Plasma using LC-MS/MS

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ibrutinib is an oral inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies. It is metabolized in the body to several metabolites, including the pharmacologically active dihydrodiol-ibrutinib. Monitoring the plasma concentrations of both ibrutinib and its active metabolites is crucial for therapeutic drug monitoring and pharmacokinetic studies. This document provides a detailed protocol for the quantitative analysis of dihydrodiol-ibrutinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Ibrutinib-d5, for accurate and precise quantification.

Experimental Protocols

1. Materials and Reagents

-

Analytes and Internal Standard:

-

Chemicals and Solvents:

-

Human Plasma:

-

Blank human plasma with K2EDTA as anticoagulant, sourced from healthy volunteers.

-

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[8]

3. Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Dihydrodiol-Ibrutinib and Ibrutinib-d5 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Dihydrodiol-Ibrutinib stock solution in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards.

-

Internal Standard Working Solution: Dilute the Ibrutinib-d5 stock solution with the same diluent to a final concentration of 20 ng/mL.[2]

-

Calibration Standards and QC Samples: Spike blank human plasma with the working standard solutions to achieve the desired concentrations for the calibration curve and QC samples. A typical calibration range for Dihydrodiol-Ibrutinib is 0.400 to 200 ng/mL.[2][3]

4. Sample Preparation (Protein Precipitation)

This method utilizes a simple and rapid protein precipitation technique.[1][2][3][4][7]

-

Aliquot 50 µL of human plasma (blank, calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.[2]

-

Add 200 µL of the internal standard working solution (Ibrutinib-d5 in acetonitrile).[2]

-

Vortex the mixture for 1 minute to precipitate the plasma proteins.

-

Centrifuge the tubes at 16,000 rpm for 15 minutes to pellet the precipitated proteins.[2]

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 150 µL of the mobile phase starting composition (e.g., 38:62 acetonitrile:water).[2]

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

-

Column: ACQUITY UPLC HSS T3 column (2.1 x 50 mm, 1.8 µm) or equivalent C18 column.[2][3]

-

Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid in water.[1][4]

-

Flow Rate: 0.4 mL/min.

-

Gradient Elution:

-

A typical gradient starts with a low percentage of mobile phase B, which is then ramped up to elute the analytes, followed by a column wash and re-equilibration.

-

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40 °C.[9]

Mass Spectrometry

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[3][4]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The specific mass transitions for the precursor and product ions of Dihydrodiol-Ibrutinib and Ibrutinib-d5 should be optimized. Published transitions are provided in the table below.[1][2][3][4]

Data Presentation

Table 1: Quantitative Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Dihydrodiol-Ibrutinib | 475.2 | 304.2 |

| Ibrutinib-d5 (IS) | 446.2 | 309.2 |

Data sourced from multiple references.[1][2][3][4]

Table 2: Method Validation Summary

| Parameter | Typical Value |

| Linearity Range | 0.400 - 200 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.400 ng/mL |

| Accuracy | Within ±15% (±20% at LLOQ) |

| Precision (CV%) | <15% (<20% at LLOQ) |

| Recovery | >85% |

These values are representative and should be established during in-house method validation.[2][3][10]

Mandatory Visualization

Caption: Workflow for the analysis of Dihydrodiol-Ibrutinib in human plasma.

Signaling Pathway (Illustrative)

The following diagram illustrates the metabolic pathway of Ibrutinib to Dihydrodiol-Ibrutinib.

Caption: Metabolic conversion of Ibrutinib to Dihydrodiol-Ibrutinib.

References

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS [mdpi.com]

- 3. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous Determination of Ibrutinib, Dihydroxydiol Ibrutinib, and Zanubrutinib in Human Plasma by Liquid Chromatography-Mass Spectrometry/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. research-portal.uu.nl [research-portal.uu.nl]

- 7. Bioanalysis of ibrutinib, and its dihydrodiol- and glutathione cycle metabolites by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Liquid chromatography-tandem mass spectrometric assay for the simultaneous determination of the irreversible BTK inhibitor ibrutinib and its dihydrodiol-metabolite in plasma and its application in mouse pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A High-Throughput Clinical Laboratory Methodology for the Therapeutic Monitoring of Ibrutinib and Dihydrodiol Ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes: High-Throughput Quantification of Dihydrodiol-Ibrutinib in Human Plasma

Introduction

Ibrutinib is an oral inhibitor of Bruton's tyrosine kinase (BTK) that has become a cornerstone in the treatment of various B-cell malignancies.[1][2] Following oral administration, ibrutinib undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4/5.[3] This process leads to the formation of several metabolites, with Dihydrodiol-Ibrutinib (DHI), also known as PCI-45227 or M37, being the principal active metabolite.[3][4] The concentration of DHI in plasma can be higher than that of the parent drug, and it possesses approximately fifteen times less activity on BTK in vitro.[4]

Accurate quantification of both ibrutinib and DHI is crucial for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies to understand inter-individual variability and optimize dosing strategies.[5][6] The gold standard for this quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[5][6] To ensure accuracy and correct for variability during sample processing and analysis, a stable isotope-labeled internal standard (IS) is employed. For the quantification of DHI, Dihydrodiol-Ibrutinib-d5 serves as the ideal internal standard.

These application notes provide detailed protocols for the preparation of human plasma samples prior to the simultaneous quantification of Dihydrodiol-Ibrutinib and Ibrutinib using an LC-MS/MS method with this compound and Ibrutinib-d5 as internal standards.

Ibrutinib Metabolism and Bioanalysis Workflow

The metabolic pathway of Ibrutinib to its active dihydrodiol metabolite is a key consideration in its bioanalysis. The general workflow for sample preparation is designed to efficiently extract the analytes from the complex biological matrix of plasma for accurate measurement.

Experimental Protocols

Three common sample preparation techniques are detailed below: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on the required sensitivity, throughput, and degree of sample cleanup needed.

Protocol 1: Protein Precipitation (PPT)

PPT is a rapid and straightforward method suitable for high-throughput analysis. It involves adding an organic solvent to the plasma sample to denature and precipitate proteins.[7]

Methodology:

-

Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.[8]

-

Add 200 µL of the internal standard working solution (containing Ibrutinib-d5 and this compound in acetonitrile).[8] The use of acetonitrile as the precipitation solvent is common and effective.[5][7][9]

-

Vortex the mixture for 10 minutes to ensure complete protein precipitation.[8]

-

Centrifuge the samples at 16,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.[5][8]

-

Carefully transfer the supernatant to an autosampler vial.

-

Inject a small volume (e.g., 1.0 µL) into the LC-MS/MS system for analysis.[10]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT by partitioning the analytes of interest into an immiscible organic solvent, leaving many endogenous interferences behind in the aqueous layer.

Methodology:

-

Pipette 1 mL of human plasma into a centrifuge tube.[11]

-

Add the internal standard working solution.

-

Add 0.3 mL of 1 M sodium carbonate solution to basify the sample.[11]

-

Add 2 mL of an appropriate extraction solvent, such as ethyl acetate or a mixture of ethyl acetate and tert-butyl methyl ether (50:50, v/v).[11][12]

-

Vortex vigorously for 5-10 minutes to facilitate extraction.

-

Centrifuge at 5,000 rpm for 10 minutes to separate the aqueous and organic layers.[11]

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in a specific volume (e.g., 150 µL) of the mobile phase or a compatible solvent mixture (e.g., acetonitrile:water, 38:62, v/v).[8]

-

Transfer to an autosampler vial for LC-MS/MS injection.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides the most thorough sample cleanup by utilizing a solid sorbent to bind and elute the analytes, effectively removing matrix components like phospholipids. This method is often used when high sensitivity is required.

Methodology:

-

Conditioning: Condition a suitable SPE cartridge (e.g., a C18 cartridge) by passing methanol followed by ultrapure water through the sorbent bed.

-

Loading: Load 200 µL of the plasma sample, which has been pre-treated (e.g., diluted with buffer and spiked with internal standard), onto the conditioned cartridge.[2][13]

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences while retaining the analytes.

-

Elution: Elute the analytes (Ibrutinib and DHI) and their internal standards from the cartridge using a strong organic solvent, such as acetonitrile or methanol.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase, similar to the LLE protocol.

-

Transfer the final solution to an autosampler vial for analysis.

Quantitative Data Summary

The following tables summarize typical LC-MS/MS conditions and validation parameters for the quantification of Dihydrodiol-Ibrutinib (DHI) based on published methods.

Table 1: Typical LC-MS/MS Instrumental Parameters

| Parameter | Typical Setting | Reference |

| Chromatography | ||

| LC Column | C18 reverse-phase (e.g., Acquity UPLC BEH C18, 2.1 x 50-100 mm, 1.7 µm) | [1][12] |

| Mobile Phase A | 10 mM Ammonium Acetate with 0.1% Formic Acid in Water | [8][9] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [8][9] |

| Flow Rate | 0.25 - 0.40 mL/min | [10][12] |

| Column Temperature | 40 °C | [10] |

| Injection Volume | 1.0 - 5.0 µL | [10] |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [9][12] |

| MRM Transition (DHI) | m/z 475.2 → 304.2 | [9] |

| MRM Transition (DHI-d5) | m/z 480.2 → 309.2 (Predicted) | N/A |

| MRM Transition (Ibrutinib) | m/z 441.1 → 304.2 | [9] |

| MRM Transition (Ibrutinib-d5) | m/z 446.2 → 309.2 | [9] |

Note: The MRM transition for this compound is predicted based on the fragmentation of the non-deuterated analyte and the d5-labeled parent drug.

Table 2: Comparison of Sample Preparation Techniques

| Technique | Pros | Cons | Typical Recovery | Matrix Effect |

| Protein Precipitation (PPT) | Fast, simple, high-throughput, low cost. | Less clean extract, potential for ion suppression/enhancement (matrix effects). | 93.9% - 105.2% | 97.6% - 109.0%[9][14] |

| Liquid-Liquid Extraction (LLE) | Cleaner extract than PPT, good recovery. | More labor-intensive, uses larger solvent volumes, requires evaporation step. | > 84%[13] | Generally lower than PPT. |

| Solid-Phase Extraction (SPE) | Provides the cleanest extract, minimizes matrix effects, high concentration factor. | Most expensive, most time-consuming, requires method development. | High and reproducible. | Minimal. |

Table 3: Summary of Method Validation Parameters for DHI Quantification

| Parameter | Typical Performance | Reference |

| Linearity Range | 0.500 - 500 ng/mL | [9] |

| Correlation Coefficient (r²) | > 0.99 | [6] |

| Lower Limit of Quantification (LLOQ) | 0.500 ng/mL | [9] |

| Accuracy | Within ±15% (85-115%) of nominal value | [9][10] |

| Precision (CV%) | < 15% | [9][10] |

| Analyte Stability | Stable under various storage and handling conditions (e.g., freeze-thaw, benchtop). | [5][10] |

Conclusion

The choice of sample preparation technique for the quantification of this compound (as an internal standard for Dihydrodiol-Ibrutinib) is a critical step that impacts the reliability, accuracy, and throughput of the bioanalytical method. Protein precipitation offers a rapid and simple approach suitable for high-throughput screening in a research setting. For clinical trials and regulatory submissions requiring higher sensitivity and cleaner extracts to minimize matrix effects, liquid-liquid extraction or solid-phase extraction are more appropriate choices. The protocols and data presented here provide a comprehensive guide for researchers and scientists to develop and validate a robust LC-MS/MS method for therapeutic drug monitoring and pharmacokinetic studies of ibrutinib and its primary active metabolite.

References

- 1. ctppc.org [ctppc.org]

- 2. Simple determination of plasma ibrutinib concentration using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation of CYP3A‐specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β‐hydroxycholesterol/cholesterol ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Limited Sampling Strategy for Determination of Ibrutinib Plasma Exposure: Joint Analyses with Metabolite Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.bcnf.ir [pubs.bcnf.ir]

- 6. payeshdarou.ir [payeshdarou.ir]

- 7. agilent.com [agilent.com]

- 8. mdpi.com [mdpi.com]

- 9. Simultaneous Determination of Ibrutinib, Dihydroxydiol Ibrutinib, and Zanubrutinib in Human Plasma by Liquid Chromatography-Mass Spectrometry/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. farmaciajournal.com [farmaciajournal.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application Note: A Validated High-Throughput Bioanalytical Method for the Quantification of Dihydrodiol-Ibrutinib in Human Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ibrutinib (IBR) is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies.[1][2][3] Following administration, ibrutinib is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A, to several metabolites.[4][5] The major active metabolite is Dihydrodiol-Ibrutinib (DIB), which also exhibits pharmacological activity.[6][7] Given the high inter-individual variability in ibrutinib pharmacokinetics, monitoring the concentrations of both the parent drug and its active DIB metabolite is crucial for optimizing therapy, ensuring efficacy, and minimizing adverse effects.[4][6]

This application note details a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Dihydrodiol-Ibrutinib in human plasma. The described method is validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[8][9][10][11]

Metabolic Pathway of Ibrutinib